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Compound of Interest

Compound Name: Mdmat

CAS No.: 34620-52-5

Cat. No.: B1629260

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for refining parameters and interpreting results from the GROMACS tool gmx

mdmat. It is designed for researchers, scientists, and drug development professionals

engaged in molecular dynamics simulations.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of gmx mdmat?

A1: The gmx mdmat tool in GROMACS is used to calculate and generate a distance matrix of

the smallest distance between pairs of residues over a molecular dynamics trajectory.[1][2] This

is useful for identifying and analyzing interactions and changes in the tertiary structure of

macromolecules. The output is typically a matrix in the .xpm format, which can be visualized.[1]

Q2: How do I interpret the output contact map from gmx mdmat?

A2: The output .xpm file represents a 2D matrix where both the x and y-axes correspond to the

residues of the selected group.[3] A colored or shaded point at the intersection of residue i (x-

axis) and residue j (y-axis) indicates the minimum distance between that pair of residues,

averaged over the trajectory by default.[1][3] A diagonal line is always present, representing the
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distance of each residue to itself.[3] Off-diagonal points highlight interactions between different

residues. The symmetry of the plot across the diagonal is expected, as the distance between

residue i and j is the same as j to i.[3]

Q3: My output plot generated with gmx xpm2ps is missing residue or axis labels. How can I fix

this?

A3: Missing labels in the final .eps plot is a common issue. The gmx xpm2ps tool, which

converts the .xpm matrix to a PostScript file, relies on information embedded within the .xpm

file itself or an external parameters file (.m2p).[4][5][6]

Check the .xpm file: GROMACS .xpm files can contain extra fields for titles, labels, and axis

tick-marks.[6] Ensure your analysis generates these fields.

Use an .m2p file: For greater control over the plot's appearance, including axis labels and

ranges, you can provide a .m2p file using the -di flag with gmx xpm2ps.[4][7] You can specify

font names, sizes, and axis parameters in this file.

Q4: How can I analyze the interactions between two different protein chains or a protein and a

ligand?

A4: To analyze the interactions between two distinct molecular groups, you first need to create

a GROMACS index file (.ndx) that defines these groups.

Use the gmx make_ndx tool to create separate index groups for each chain or for the protein

and the ligand.

When running gmx mdmat, you can then select a group that encompasses both of your

defined groups (e.g., a "Protein-Ligand" group). The resulting matrix will show intra-group

and inter-group interactions.[8] The quadrants of the matrix will represent interactions within

each group and between the two groups.[8]

Troubleshooting Guide
This section provides solutions to specific issues you may encounter during gmx mdmat
analysis.
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Issue 1: The generated .xpm file is too large.
Cause: This can happen if you are analyzing a very long trajectory with a high time resolution

(many frames) or a very large number of residues. The -frames option, which outputs a

matrix for each frame, is a common culprit.[1][2]

Solution:

Increase the time step (-dt): Instead of analyzing every frame, you can sample the

trajectory at larger time intervals.

Analyze a shorter time range (-b and -e): Focus your analysis on a specific, relevant

portion of the trajectory.

Avoid the -frames option: If you only need the average distances over the whole trajectory,

do not use the -frames flag. The default behavior is to output a single, averaged matrix.[1]

Issue 2: The contact map is difficult to comprehend or
appears as a solid color.

Cause: This may be due to suboptimal choices for the truncation distance (-t) and the

number of discretization levels (-nlevels). If the truncation distance is too large, all residue

pairs may be included, resulting in a dense plot. If the number of levels is too low, the

distance variations might not be well-resolved.

Solution:

Refine the truncation distance (-t): Choose a physically meaningful cutoff distance for what

you consider a "contact." For example, for non-bonded interactions, a value between 0.4

and 1.5 nm might be appropriate, depending on the system.

Adjust the number of levels (-nlevels): Increase the number of levels to get a finer-grained

color representation of the distances. The default is 40.[1] Experiment with higher values,

but be aware that this can increase the complexity of the color key.
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Issue 3: The analysis shows no interacting residues
between my two selected groups.

Cause: This could be due to an incorrect index group selection or a truncation distance that

is too small. It's also possible that the groups genuinely do not interact within the specified

distance.

Solution:

Verify your index file: Use gmx make_ndx to double-check that your defined groups

contain the correct atoms.

Increase the truncation distance (-t): Temporarily use a larger truncation distance to see if

any interactions are captured. This can help determine if the initial cutoff was too stringent.

Visualize the trajectory: Use a molecular visualization tool to visually inspect the trajectory

and confirm if the two groups are in proximity.

Parameter Refining for gmx mdmat
The quality of your contact map analysis heavily depends on the choice of key parameters. The

table below summarizes the most important parameters for gmx mdmat and provides guidance

on their selection.
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Parameter
Command
Line Flag

Default Value
Recommended
Range

Description

Truncation

Distance
-t 1.5 nm[1] 0.4 - 2.0 nm

The cutoff

distance in

nanometers.

Only residue

pairs with a

minimum

distance shorter

than this value

will be included

in the matrix. The

choice is system-

dependent.

Number of

Levels
-nlevels 40[1] 20 - 100

The number of

discrete levels to

which the

distances are

mapped. A

higher number

provides a more

detailed color

gradient in the

output plot.

Start Time -b 0 ps[1] User-defined

The time of the

first frame to

read from the

trajectory. Useful

for excluding the

initial

equilibration

period.

End Time -e 0 ps (end of traj)

[1]

User-defined The time of the

last frame to
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read from the

trajectory.

Time Step -dt
0 ps (all frames)

[1]
User-defined

Use frames from

the trajectory

only when the

time is a multiple

of this value.

This is useful for

reducing the

number of

frames analyzed.

Experimental Protocol: Generating a Residue
Contact Map
This protocol outlines the standard workflow for creating a residue-residue contact map using

gmx mdmat.

Prepare Input Files:

Ensure you have a trajectory file (.xtc or .trr), a structure file (.tpr or .gro), and an optional

index file (.ndx).

Create an Index File (if needed):

If you need to analyze specific groups of atoms (e.g., protein chains, ligand), create an

index file:

Follow the interactive prompts to define your groups.

Run gmx mdmat:

Execute the gmx mdmat command with the appropriate parameters. For an average

contact map:

You will be prompted to select the group of atoms for the analysis.
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Visualize the Contact Map:

Convert the output .xpm file to a PostScript file for visualization:

The -rainbow option can be used to apply a color scheme.[9] The resulting .eps file can be

viewed with a PostScript viewer or converted to other formats like PDF.

Visualizations

Input Preparation

Analysis

Output and Visualization

Trajectory File (.xtc/.trr)

gmx mdmat

Structure File (.tpr/.gro) Index File (.ndx, optional)

Contact Map (.xpm)

gmx xpm2ps

Final Plot (.eps)

Click to download full resolution via product page

Caption: Workflow for generating a contact map with gmx mdmat.
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Plot Missing Labels?

Check .xpm for label fields

Yes

Consult GROMACS documentation

No (Other Issue)

Use .m2p file with gmx xpm2ps -di

Labels Absent

Problem Solved

Labels Present

Click to download full resolution via product page

Caption: Troubleshooting missing plot labels from gmx xpm2ps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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